Isotope labelled Etoricoxib. Etoricoxib is a selective COX-2 inhibitor.
Etoricoxib-d3
CAS No.: 850896-71-8
Cat. No.: VC21352601
Molecular Formula: C18H12ClN2O2SD3
Molecular Weight: 361.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 850896-71-8 |
---|---|
Molecular Formula | C18H12ClN2O2SD3 |
Molecular Weight | 361.9 g/mol |
IUPAC Name | 5-chloro-2-(6-methylpyridin-3-yl)-3-[4-(trideuteriomethylsulfonyl)phenyl]pyridine |
Standard InChI | InChI=1S/C18H15ClN2O2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23/h3-11H,1-2H3/i2D3 |
Standard InChI Key | MNJVRJDLRVPLFE-BMSJAHLVSA-N |
Isomeric SMILES | [2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)C |
SMILES | CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C |
Canonical SMILES | CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C |
Appearance | White Solid |
Melting Point | 135-137 °C |
Fundamental Characteristics of Etoricoxib-d3
Etoricoxib-d3 (CAS No. 850896-71-8) is the tritium-deuterated form of etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used to treat various inflammatory conditions. This compound features a molecular formula of C18H12ClN2O2SD3 and a molecular weight of 361.9 g/mol. While its parent compound etoricoxib has established therapeutic applications, etoricoxib-d3 is primarily utilized in research settings rather than clinical treatment.
The chemical structure of etoricoxib-d3 retains the core 5-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl) pyridine framework of etoricoxib, with the critical modification being the replacement of three hydrogen atoms with deuterium . This substitution occurs at specific positions in the molecule, creating a compound that behaves nearly identically to etoricoxib in biological systems but can be distinguished through analytical techniques due to its different molecular weight.
Physical and Chemical Properties
The physical and chemical properties of etoricoxib-d3 largely mirror those of the parent compound, with subtle differences attributable to the deuterium substitution. Table 1 summarizes the key properties of etoricoxib-d3 compared to etoricoxib.
Table 1: Comparative Physical and Chemical Properties of Etoricoxib and Etoricoxib-d3
Property | Etoricoxib | Etoricoxib-d3 |
---|---|---|
Molecular Formula | C18H15ClN2O2S | C18H12ClN2O2SD3 |
Molecular Weight | 358.8 g/mol | 361.9 g/mol |
CAS Number | Not provided in sources | 850896-71-8 |
Physical State | Solid | Solid |
Purity (Research Grade) | Not specified | >95% |
Classification | Selective COX-2 inhibitor | Deuterated analog of selective COX-2 inhibitor |
Primary Use | Therapeutic | Research and analytical standard |
The isotopic purity of etoricoxib-d3 is a critical parameter for its application as an analytical standard, typically maintained above 95% to ensure reliable and reproducible results in research applications. The slight increase in molecular weight (approximately 3 mass units) compared to the parent compound is the key distinguishing feature that enables its use in mass spectrometric analysis.
Applications in Pharmacokinetic and Metabolic Research
Etoricoxib-d3 serves as an indispensable tool in pharmaceutical research, particularly in studies focusing on the pharmacokinetics and metabolism of etoricoxib. The strategic incorporation of deuterium atoms creates a compound that can be readily distinguished from the non-deuterated parent drug in biological matrices.
Isotope Dilution Mass Spectrometry
In analytical chemistry, etoricoxib-d3 is employed as an internal standard for the quantification of etoricoxib in biological samples through isotope dilution mass spectrometry. This technique relies on the mass difference between the deuterated and non-deuterated compounds to achieve precise quantification, even in complex biological matrices such as plasma, urine, or tissue homogenates.
The use of deuterated analogs like etoricoxib-d3 as internal standards offers several advantages over structural analogs, including nearly identical chromatographic behavior, similar ionization efficiency, and compensation for matrix effects during sample preparation and analysis. These characteristics contribute to more accurate and reliable analytical results.
Metabolic Pathway Elucidation
Etoricoxib undergoes extensive metabolism in humans, primarily through 6′-methyl hydroxylation in liver microsomes. This process is largely catalyzed by cytochrome P450 (CYP) 3A subfamily enzymes (approximately 60%), with additional contributions from CYP2C9, CYP2D6, CYP1A2, and possibly CYP2C19 . By using etoricoxib-d3 in metabolic studies, researchers can trace the fate of the parent drug and identify metabolic pathways with greater confidence and specificity.
The parent compound etoricoxib is extensively metabolized and excreted mostly in urine, with less than 1% of the oral dose recovered intact . Etoricoxib-d3 enables researchers to track these metabolic transformations more accurately and establish comprehensive metabolic profiles.
Analytical Methodology
The development and validation of analytical methods for etoricoxib often incorporate etoricoxib-d3 as an internal standard. These methods typically employ sophisticated instrumental techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Chromatographic Considerations
When using etoricoxib-d3 as an internal standard, chromatographic conditions are optimized to ensure similar retention behavior to the parent compound while allowing for mass spectrometric discrimination. The deuterated analog typically co-elutes with etoricoxib or elutes very close to it under most chromatographic conditions, making it an ideal internal standard.
Mass Spectrometric Detection
The mass spectrometric detection of etoricoxib-d3 relies on its distinct molecular weight. In positive ionization mode, the protonated molecular ion [M+H]+ of etoricoxib-d3 appears at m/z 362.9, compared to m/z 359.9 for etoricoxib. This mass shift allows for selective monitoring of both compounds in a single analytical run.
Role in Bioequivalence Studies
Etoricoxib-d3 plays a crucial role in bioequivalence studies, which are essential for the development of generic formulations of etoricoxib. These studies compare the pharmacokinetic parameters of different formulations to establish therapeutic equivalence .
Future Research Directions
The utility of etoricoxib-d3 extends beyond current applications in analytical chemistry and pharmacokinetic research. Potential future directions include:
Advanced Metabolomics Applications
Incorporating etoricoxib-d3 in metabolomics studies could enhance understanding of how etoricoxib interacts with the broader metabolic network in various disease states. This systems biology approach could reveal previously unrecognized effects of etoricoxib treatment.
Personalized Medicine Approaches
Using etoricoxib-d3 as a tool in pharmacogenomic studies could help identify genetic factors that influence etoricoxib metabolism and efficacy. This knowledge could potentially inform personalized dosing strategies to optimize therapeutic outcomes while minimizing adverse effects.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume